molecular formula C11H21IN2S B2404967 N-[(4-methylpiperidin-1-yl)(methylsulfanyl)methylidene]cyclopropanamine hydroiodide CAS No. 1173349-76-2

N-[(4-methylpiperidin-1-yl)(methylsulfanyl)methylidene]cyclopropanamine hydroiodide

Cat. No.: B2404967
CAS No.: 1173349-76-2
M. Wt: 340.27
InChI Key: PIJYNXOSVVQDCY-UHFFFAOYSA-N
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Chemical Reactions Analysis

N-[(4-methylpiperidin-1-yl)(methylsulfanyl)methylidene]cyclopropanamine hydroiodide undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or other reduced forms of the compound .

Mechanism of Action

The mechanism of action of N-[(4-methylpiperidin-1-yl)(methylsulfanyl)methylidene]cyclopropanamine hydroiodide involves its interaction with specific molecular targets. The compound is believed to interact with enzymes or receptors in biological systems, leading to various biochemical effects. The exact molecular pathways involved are still under investigation, and further research is needed to fully elucidate its mechanism of action .

Comparison with Similar Compounds

N-[(4-methylpiperidin-1-yl)(methylsulfanyl)methylidene]cyclopropanamine hydroiodide can be compared with other similar compounds, such as:

  • N-[(4-methylpiperidin-1-yl)(methylsulfanyl)methylidene]cyclopropanamine hydrochloride
  • N-[(4-methylpiperidin-1-yl)(methylsulfanyl)methylidene]cyclopropanamine hydrobromide

These compounds share similar chemical structures but differ in their counterions (hydroiodide, hydrochloride, hydrobromide), which can influence their solubility, stability, and reactivity . The uniqueness of this compound lies in its specific counterion, which may impart distinct properties useful in certain research applications .

Properties

IUPAC Name

methyl N-cyclopropyl-4-methylpiperidine-1-carboximidothioate;hydroiodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2S.HI/c1-9-5-7-13(8-6-9)11(14-2)12-10-3-4-10;/h9-10H,3-8H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIJYNXOSVVQDCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=NC2CC2)SC.I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21IN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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